molecular formula C20H17N5O3 B11984166 3-(3-ethoxyphenyl)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide

3-(3-ethoxyphenyl)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B11984166
M. Wt: 375.4 g/mol
InChI Key: PLBCGGMXJSZNKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-ethoxyphenyl)-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an ethoxyphenyl group, an indole moiety, and a pyrazole ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-ethoxyphenyl)-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrazole ring, the introduction of the ethoxyphenyl group, and the coupling with the indole moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-(3-ethoxyphenyl)-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

3-(3-ethoxyphenyl)-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions at the molecular level.

    Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-ethoxyphenyl)-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-(3-ethoxyphenyl)-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide stands out due to its unique combination of functional groups and structural features

Properties

Molecular Formula

C20H17N5O3

Molecular Weight

375.4 g/mol

IUPAC Name

3-(3-ethoxyphenyl)-N-[(2-hydroxy-1H-indol-3-yl)imino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C20H17N5O3/c1-2-28-13-7-5-6-12(10-13)16-11-17(23-22-16)19(26)25-24-18-14-8-3-4-9-15(14)21-20(18)27/h3-11,21,27H,2H2,1H3,(H,22,23)

InChI Key

PLBCGGMXJSZNKP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NNC(=C2)C(=O)N=NC3=C(NC4=CC=CC=C43)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.